molecular formula C15H11Cl2N5O B2357576 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea CAS No. 303148-31-4

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea

Cat. No.: B2357576
CAS No.: 303148-31-4
M. Wt: 348.19
InChI Key: XNQREAWWYYRZHS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea (CAS: 303148-31-4) is a quinoxaline-based urea derivative designed for antitumor applications. Its structure combines a 4-chlorophenyl group and a 3-chloroquinoxaline moiety linked via a urea bridge. This compound has been synthesized and characterized as part of efforts to develop apoptosis-inducing agents targeting cancer cells . Key physicochemical properties include a molecular weight of 424.28 g/mol and a melting point exceeding 300°C, indicative of high thermal stability .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-9-5-7-10(8-6-9)18-15(23)22-21-14-13(17)19-11-3-1-2-4-12(11)20-14/h1-8H,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQREAWWYYRZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Chlorination: The quinoxaline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydrazinecarboxamide Formation: The chlorinated quinoxaline is reacted with hydrazinecarboxamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea. For instance, it has been evaluated for its ability to inhibit the growth of various cancer cell lines, including liver carcinoma. In vitro studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxicity against cancer cells, suggesting that this compound may act as a potent anticancer agent by inducing apoptosis in malignant cells .

VEGFR-2 Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. By targeting this receptor, the compound could potentially hinder tumor progression and metastasis .

Anticancer Activity Assessment

In a study assessing the anticancer activity of related compounds, researchers found that modifications in the quinoxaline structure significantly influenced cytotoxicity against MDA-MB 231 breast cancer cells. The study highlighted that specific substitutions could enhance the efficacy of these compounds as anticancer agents .

VEGFR-2 Inhibition Studies

A series of experiments demonstrated that certain derivatives exhibited potent VEGFR-2 inhibitory activity, leading to reduced proliferation of endothelial cells. These findings suggest that this compound could be further developed as an antiangiogenic agent .

Data Table: Summary of Biological Activities

Activity Tested Compound Effect Reference
AnticancerThis compoundInduces apoptosis in liver carcinoma cells
VEGFR-2 InhibitionSimilar quinoxaline derivativesInhibits endothelial cell proliferation
AntimicrobialN-substituted β-amino acid derivativesExhibits antimicrobial activity

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoxaline-Based Urea Derivatives

The target compound belongs to a family of quinoxaline-urea hybrids. Below is a comparison with structurally similar analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea (XVIIc) R1: 4-ClPh; R2: 3-Cl-quinoxaline 424.28 >300 63 High thermal stability; potential apoptosis inducer
1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-phenylurea (XVIIb) R1: Ph; R2: 3-Cl-quinoxaline 389.84 280–281 58 Lower molecular weight; moderate anticancer activity
1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(m-tolyl)urea (XVIId) R1: m-tolyl; R2: 3-Cl-quinoxaline 403.86 >300 77 Methyl substitution enhances lipophilicity; higher yield
1-Butyl-3-(4-((3-chloroquinoxalin-2-yl)oxy)phenyl)urea (19b) R1: Butyl; R2: phenoxy-Cl-quinox 377.86 227–228 70.9 Aliphatic chain improves solubility; distinct apoptotic mechanism

Key Observations :

  • Chlorine Substitution: The dual chlorine atoms in XVIIc (on both phenyl and quinoxaline) likely enhance binding to hydrophobic pockets in target enzymes, improving potency compared to non-chlorinated analogs like XVIIb .
  • Thermal Stability : Compounds with aromatic substituents (e.g., XVIIc, XVIId) exhibit higher melting points (>300°C) than aliphatic variants (e.g., 19b, 227°C), suggesting stronger intermolecular interactions .
  • Yield Optimization : XVIId’s higher yield (77%) vs. XVIIc (63%) may reflect the synthetic ease of introducing methyl groups over chlorinated aryl rings .

Urea Derivatives with Non-Quinoxaline Scaffolds

Diflubenzuron (CAS: 35367-38-5)

A benzamide-linked urea pesticide with the formula 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea. Unlike XVIIc, diflubenzuron lacks a quinoxaline moiety but shares the 4-chlorophenyl-urea backbone. It inhibits chitin synthesis in insects, highlighting how structural variations redirect biological activity from anticancer to pesticidal applications .

Chlorhexidine Urea (CAS: 395.89)

This antimicrobial agent features a biguanide-hexyl-urea structure. Its mechanism involves membrane disruption, contrasting with XVIIc’s apoptosis induction.

Biological Activity

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dichloroquinoxaline derivatives with 4-aminoacetophenone. The synthesis pathway typically includes:

  • Formation of quinoxaline derivatives.
  • Subsequent reactions leading to urea formation through condensation reactions.

The final structure is characterized by the presence of both a chlorophenyl group and a chloroquinoxaline moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit growth in liver carcinoma cell lines (HEPG2) with effectiveness exceeding 50% in certain cases .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHEPG296.19Inhibition of tubulin polymerization
Similar Quinoline DerivativeA54999.02Topoisomerase II inhibition
Other Quinoxaline DerivativeMCF7121.55Inhibition of protein kinases

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, crucial for cell division.
  • Topoisomerase II Inhibition : This leads to DNA damage and apoptosis in cancer cells.
  • Targeting Receptor Tyrosine Kinases (RTKs) : Such as VEGFR and EGFR, which are often overexpressed in tumors .

Case Studies

A notable study investigated the effects of quinoxaline derivatives on colorectal cancer (CRC). The results indicated that these compounds not only inhibited tumor growth but also showed promise in enhancing apoptosis in cancer cells through the modulation of COX-2 expression levels, which is linked to CRC progression .

Another study demonstrated that a related compound exhibited dual activity as both an anticancer agent and an antimicrobial agent, highlighting the versatility of quinoxaline derivatives in therapeutic applications .

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